N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 921766-22-5
VCID: VC16931828
InChI: InChI=1S/C17H20N2O5/c1-23-15-7-11(3-5-13(15)20)9-18-17(22)19-10-12-4-6-14(21)16(8-12)24-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,22)
SMILES:
Molecular Formula: C17H20N2O5
Molecular Weight: 332.4 g/mol

N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea

CAS No.: 921766-22-5

Cat. No.: VC16931828

Molecular Formula: C17H20N2O5

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea - 921766-22-5

Specification

CAS No. 921766-22-5
Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
IUPAC Name 1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea
Standard InChI InChI=1S/C17H20N2O5/c1-23-15-7-11(3-5-13(15)20)9-18-17(22)19-10-12-4-6-14(21)16(8-12)24-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,22)
Standard InChI Key UGGUNVKRCZRTOL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea consists of a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) substituted with two aromatic moieties. Each substituent is a (4-hydroxy-3-methoxyphenyl)methyl group, where a hydroxyphenyl ring is functionalized with methoxy (-OCH3_3) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively . The methoxy group enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.

The IUPAC name, 1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea, reflects its bis-arylalkylurea structure. The SMILES notation (COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O) further clarifies the spatial arrangement of substituents .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number921766-22-5
Molecular FormulaC17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight332.4 g/mol
IUPAC Name1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea
InChIKeyUGGUNVKRCZRTOL-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While experimental crystallographic data for this compound is unavailable, analogous urea derivatives, such as N,N'-Bis-(4-methoxyphenyl)urea (CAS 1227-44-7), crystallize in monoclinic systems with defined unit cell parameters . For example, the related compound 1-(4-methoxyphenyl)-2-phenoxyethan-1-one exhibits a monoclinic lattice (P21/cP2_1/c) with a=5.5859A˚,b=24.818A˚,c=9.3393A˚,β=101.128a = 5.5859 \, \text{Å}, b = 24.818 \, \text{Å}, c = 9.3393 \, \text{Å}, \beta = 101.128^\circ) . Such data suggest that N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea may adopt similar packing arrangements, though hydrogen bonding from hydroxyl groups could introduce distinct intermolecular interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of bis-arylalkylureas typically involves the reaction of primary amines with phosgene or its safer equivalents (e.g., triphosgene) to form urea linkages. For N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea, a plausible route involves:

  • Protection of phenolic groups: The hydroxyl groups on 4-hydroxy-3-methoxybenzylamine may be protected (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions.

  • Urea formation: Reaction with phosgene or carbonyldiimidazole (CDI) to form the urea bridge.

  • Deprotection: Removal of protective groups under mild acidic or basic conditions .

While no explicit synthesis protocols for this compound are documented, methods for analogous structures, such as N,N'-Bis-(4-methoxyphenyl)urea, involve thermal decomposition or solid-phase dissociation . For instance, the latter compound dissociates at 73.3 kJ/mol in the solid phase , suggesting that similar energy inputs may be required for reactions involving N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea.

Analytical Characterization

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 332.4 ([M+H]+^+). Fragmentation patterns would likely include losses of methoxy (-OCH3_3, 31 Da) and hydroxyl (-OH, 17 Da) groups.
NMR Spectroscopy:

  • 1^1H NMR: Signals for aromatic protons (~6.5–7.5 ppm), methoxy groups (~3.8 ppm), and urea NH protons (~5.5–6.5 ppm).

  • 13^{13}C NMR: Peaks corresponding to carbonyl carbons (~155 ppm), aromatic carbons (~110–150 ppm), and methoxy carbons (~56 ppm) .

Physicochemical Properties

Computed Properties

PubChem-derived computational data provide preliminary insights into this compound’s behavior:

  • LogP (Partition Coefficient): Estimated at ~1.2–1.5, indicating moderate lipophilicity suitable for membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 2 donors (urea NH, phenolic OH) and 5 acceptors (urea carbonyl, methoxy O, phenolic O) .

  • Topological Polar Surface Area (TPSA): ~99 Ų, suggesting moderate solubility in polar solvents .

Table 2: Computed Physicochemical Properties

PropertyValueMethod
LogP1.3XLogP3
TPSA99.1 ŲTopological Polar Surface Area
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors5PubChem

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